molecular formula C12H16N2O B8274937 3-(3-aminophenyl)-N-cyclopropylpropanamide

3-(3-aminophenyl)-N-cyclopropylpropanamide

Cat. No. B8274937
M. Wt: 204.27 g/mol
InChI Key: VMJVILHBTARYCM-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

To a stirred solution of 3-(3-aminophenyl)propanoic acid (1 g, 6.05 mmol) in 10 ml DMF, N-ethyl-N-isopropylpropan-2-amine (1.174 g, 9.08 mmol), cyclopropanamine (0.415 g, 7.26 mmol) were added, resulting clear solution was stirred at room temperature, HATU (3.45 g, 9.08 mmol) was added and the resulting mixture was stirred for 24 h at room temperature. Reaction Mixture was diluted with cold water and extraction with Ethyl Acetate (3×30 ml). The Combined organic layer was dried over sodium sulphate and evaporated under reduced pressure to give the crude compound, the crude compound was purified by column chromatography to afford the pure title compound (500 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.174 g
Type
reactant
Reaction Step One
Quantity
0.415 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][CH:7]=1.C([N:15]([CH:19]([CH3:21])[CH3:20])C(C)C)C.C1(N)CC1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.O.C(OCC)(=O)C>[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]([NH:15][CH:19]2[CH2:21][CH2:20]2)=[O:12])[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C=CC1)CCC(=O)O
Name
Quantity
1.174 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0.415 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting clear solution
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 24 h at room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Reaction Mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The Combined organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude compound
CUSTOM
Type
CUSTOM
Details
the crude compound was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)CCC(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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